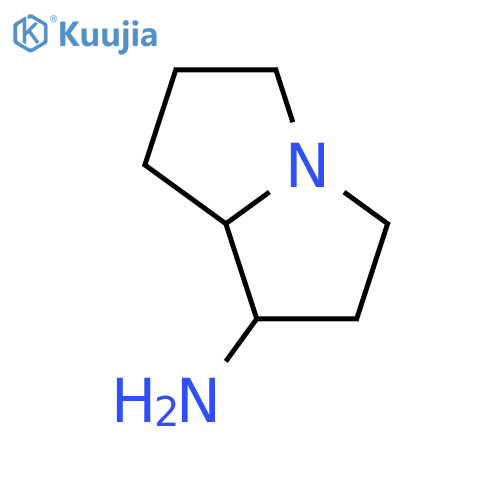

Cas no 170442-12-3 (hexahydro-1H-pyrrolizin-1-amine)

170442-12-3 structure

商品名:hexahydro-1H-pyrrolizin-1-amine

hexahydro-1H-pyrrolizin-1-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrolizin-1-amine,hexahydro-(9CI)

- 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine

- 1-aminopiperidin-2-one hydrochloride

- 1-Amino-pyrrolizidin

- AK132922

- KB-217746

- SureCN909236

- AKOS008122662

- C77499

- EN300-40523

- Z372839306

- SCHEMBL3076098

- MFCD11204143

- aminopyrrolizidine

- 170442-12-3

- BS-13072

- SY175033

- SY349685

- CS-0139388

- 1H-Pyrrolizin-1-amine, hexahydro-

- MFCD19207120

- hexahydro-1H-pyrrolizin-1-amine

-

- MDL: MFCD11204143

- インチ: InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2

- InChIKey: NEZWZGLYKBFCQX-UHFFFAOYSA-N

- ほほえんだ: C1CC2C(CCN2C1)N

計算された属性

- せいみつぶんしりょう: 126.11582

- どういたいしつりょう: 126.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 160.7±8.0 °C at 760 mmHg

- フラッシュポイント: 48.7±13.6 °C

- PSA: 29.26

- じょうきあつ: 2.4±0.3 mmHg at 25°C

hexahydro-1H-pyrrolizin-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

hexahydro-1H-pyrrolizin-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB522589-250 mg |

Hexahydro-1H-pyrrolizin-1-amine; . |

170442-12-3 | 250MG |

€529.50 | 2022-03-01 | ||

| Enamine | EN300-40523-2.5g |

hexahydro-1H-pyrrolizin-1-amine |

170442-12-3 | 95% | 2.5g |

$1852.0 | 2023-07-07 | |

| Enamine | EN300-40523-5.0g |

hexahydro-1H-pyrrolizin-1-amine |

170442-12-3 | 95% | 5.0g |

$3650.0 | 2023-07-07 | |

| Chemenu | CM507853-1g |

Hexahydro-1H-pyrrolizin-1-amine |

170442-12-3 | 95% | 1g |

$842 | 2023-01-01 | |

| abcr | AB522589-250mg |

Hexahydro-1H-pyrrolizin-1-amine; . |

170442-12-3 | 250mg |

€697.00 | 2025-02-16 | ||

| Ambeed | A724833-1g |

Hexahydro-1H-pyrrolizin-1-amine |

170442-12-3 | 95% | 1g |

$844.0 | 2024-04-23 | |

| Aaron | AR00B3KV-50mg |

1H-Pyrrolizin-1-amine,hexahydro-(9CI) |

170442-12-3 | 95% | 50mg |

$256.00 | 2025-01-23 | |

| Aaron | AR00B3KV-250mg |

1H-Pyrrolizin-1-amine,hexahydro-(9CI) |

170442-12-3 | 95% | 250mg |

$522.00 | 2025-01-23 | |

| 1PlusChem | 1P00B3CJ-50mg |

1H-Pyrrolizin-1-amine,hexahydro-(9CI) |

170442-12-3 | 95% | 50mg |

$418.00 | 2025-02-25 | |

| Enamine | EN300-40523-10.0g |

hexahydro-1H-pyrrolizin-1-amine |

170442-12-3 | 95% | 10.0g |

$7113.0 | 2023-07-07 |

hexahydro-1H-pyrrolizin-1-amine 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

170442-12-3 (hexahydro-1H-pyrrolizin-1-amine) 関連製品

- 26116-12-1((1-ethylpyrrolidin-2-yl)methanamine)

- 100158-63-2(2-(Pyrrolidin-1-ylmethyl)piperidine)

- 20984-81-0(N,N-diethylpyrrolidin-3-amine)

- 112906-37-3(1-[(pyrrolidin-2-yl)methyl]piperidine)

- 20984-82-1(N,N-Diethyl-3-pyrrolidinamine Dihydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:170442-12-3)hexahydro-1H-pyrrolizin-1-amine

清らかである:99%

はかる:1g

価格 ($):760.0